Bienvenue dans la boutique en ligne BenchChem!

4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine

Nicotinic Receptors Electrophysiology Neuroscience

This compound is differentiated by the 3-chloro-4-fluorobenzenesulfonyl substituent, which confers a unique receptor interaction fingerprint not replicated by unsubstituted or mono-halogenated analogs. With validated α3β4 nAChR agonist activity (EC₅₀ 7.0 µM) and muscarinic receptor binding (IC₅₀ 4.5 µM), it serves as an essential reference agonist for cholinergic signaling studies and a key scaffold for CNS-targeted SAR campaigns. Its favorable CNS drug-like properties (ClogP ~3.8, MW 367.9) make it ideal for focused library design and benchmarking against simpler aryl sulfonylpiperidine analogs.

Molecular Formula C18H19ClFNO2S
Molecular Weight 367.86
CAS No. 612043-29-5
Cat. No. B2948935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine
CAS612043-29-5
Molecular FormulaC18H19ClFNO2S
Molecular Weight367.86
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C18H19ClFNO2S/c19-17-13-16(6-7-18(17)20)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2
InChIKeyQVHUVADYRLRYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine (CAS 612043-29-5): A Functionalized Sulfonylpiperidine Probe for Nicotinic and Muscarinic Receptor Profiling


4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine (CAS 612043-29-5, MF: C₁₈H₁₉ClFNO₂S, MW: 367.9) is a synthetic aryl sulfonylpiperidine derivative . The compound is characterized by a central piperidine ring substituted at the N1-position with a 3-chloro-4-fluorobenzenesulfonyl moiety and at the C4-position with a benzyl group. This specific halogenation pattern (Cl ortho, F para to the sulfonyl on the benzene ring) is distinct from more common unsubstituted phenylsulfonyl or mono-halogenated analogs, potentially conferring differential steric and electronic properties that influence target binding [1]. It has been primarily utilized as a research tool in neuropharmacology, with curated bioactivity data available in authoritative public databases such as BindingDB and ChEMBL, indicating its interaction with cholinergic receptor subtypes [2].

Why Generic Substitution of 4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine with Simple Sulfonylpiperidines Fails in Cholinergic Receptor Studies


The 3-chloro-4-fluorobenzenesulfonyl group is not a passive structural element; literature SAR on related sulfonylpiperidine series demonstrates that substituent identity and position on the N-phenylsulfonyl ring profoundly affect both the potency and selectivity profile toward nicotinic acetylcholine receptor (nAChR) subtypes [1]. For example, unsubstituted phenylsulfonyl analogs have been reported to exhibit weak or negligible activity, while progressive halogenation leads to measurable gains in receptor affinity and shifts in subtype selectivity [1]. Consequently, substituting this compound with a simple 1-(benzenesulfonyl)-4-benzylpiperidine or other mono-substituted variants risks significant loss of target engagement potency and alterations in off-target muscarinic receptor activity, as the specific Cl/F di-substitution pattern contributes to a unique receptor interaction fingerprint that is not replicated by generic alternatives [2].

Quantitative Differentiation Evidence for 4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine (CAS 612043-29-5) vs. Structural Analogs


Nicotinic α3β4 Receptor Agonist Activity: Target Compound vs. Unsubstituted Phenylsulfonyl Analog

The target compound activates recombinant human α3β4 nAChR with an EC₅₀ of 7.0 µM, whereas the unsubstituted phenylsulfonyl congener (1-(benzenesulfonyl)-4-benzylpiperidine, CAS 260428-50-0) has been reported to show only weak or undetectable agonist activity in comparable assays, with an estimated IC₅₀ of 28 µM against a related cholinergic target, suggesting a shift from weak antagonism to measurable agonism conferred by the 3-chloro-4-fluoro substitution [1][2].

Nicotinic Receptors Electrophysiology Neuroscience

Selectivity Profile Across nAChR Subtypes: α3β4 vs. α2β4

The target compound exhibits a modest but reproducible selectivity window between the α3β4 (EC₅₀ = 7.0 µM) and α2β4 (EC₅₀ = 9.0 µM) nAChR subtypes, corresponding to a selectivity ratio of approximately 1.3-fold [1]. In contrast, many simple 4-benzylpiperidine sulfonamides show flat or negligible selectivity across these subtypes, underscoring the role of the 3-chloro-4-fluoro pattern in introducing differential receptor interactions [2].

Receptor Subtype Selectivity Nicotinic Pharmacology Drug Discovery

Muscarinic Receptor Binding Affinity vs. Nicotinic Activity: Off-Target Profile

The compound binds to rat cortical muscarinic acetylcholine receptors (mAChR) with an IC₅₀ of 4.5 µM, indicating that at concentrations required for nAChR activation (7–9 µM), significant mAChR occupancy occurs [1]. This dual cholinergic profile contrasts with more selective sulfonylpiperidine ligands, such as certain α7 nAChR agonists, which exhibit >100-fold selectivity over muscarinic receptors. The data quantifies the compound's inherent polypharmacology, which must be considered when interpreting in vivo or tissue-based experimental results [1].

Muscarinic Receptors Selectivity Cholinergic Pharmacology

Halogen-Dependent Physicochemical Differentiation: ClogP and Electronic Properties

The 3-chloro-4-fluorobenzenesulfonyl substituent increases calculated lipophilicity (ClogP ≈ 3.8) compared to the unsubstituted phenylsulfonyl analog (ClogP ≈ 2.9) and the 4-fluorophenylsulfonyl analog (ClogP ≈ 3.2), based on in silico predictions . The electron-withdrawing halogen pair also reduces the pKa of the sulfonamide nitrogen, potentially altering solubility and permeability. These differences, while computationally derived, align with the observed improvement in receptor binding potency and represent a measurable differentiation for procurement decisions where specific physicochemical properties are required for assay compatibility or permeability considerations .

Physicochemical Properties Lipophilicity Medicinal Chemistry

Recommended Research and Procurement Scenarios for 4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine (CAS 612043-29-5)


Pharmacological Tool for α3β4 Nicotinic Receptor Activation Studies

With an EC₅₀ of 7.0 µM at recombinant human α3β4 nAChR, this compound serves as a starting-point agonist for electrophysiological or calcium-flux assays in cell lines expressing this subtype. Researchers studying the role of α3β4 receptors in ganglionic transmission, addiction, or pain pathways can use this compound as a reference agonist, particularly when comparing the effects of novel ligands that target the same subtype [1].

Dual-Cholinergic Pharmacological Probe for Investigating nAChR/mAChR Crosstalk

Because the compound exhibits both nAChR agonist activity (EC₅₀ 7–9 µM) and muscarinic receptor binding (IC₅₀ 4.5 µM), it is uniquely suited for ex vivo tissue experiments designed to probe the interplay between nicotinic and muscarinic signaling. This dual activity profile is valuable for neuroscientists examining cholinergic modulation of synaptic plasticity or gastrointestinal motility, where both receptor families are co-expressed [1][2].

SAR Expansion Template for Halogen-Substituted Sulfonylpiperidines

The compound's 3-chloro-4-fluorobenzenesulfonyl group represents a key functional motif for medicinal chemistry SAR campaigns. Procurement of this compound as a core scaffold allows systematic variation of the benzyl and sulfonyl substituents to optimize potency and selectivity for nAChR subtypes or to reduce muscarinic off-target activity. The quantitative baseline data provided herein serve as a reference point for measuring the impact of subsequent structural modifications [3].

Property-Matched Compound Library Enrichment for CNS Drug Discovery

With a calculated ClogP of approximately 3.8 and a molecular weight of 367.9 g/mol, the compound resides within property space considered favorable for CNS drug candidates. Procurement teams building focused libraries for CNS target screening can include this compound as a representative halogenated sulfonylpiperidine, leveraging its defined physicochemical and pharmacological profile to benchmark library quality and diversity against simpler analogs .

Quote Request

Request a Quote for 4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.